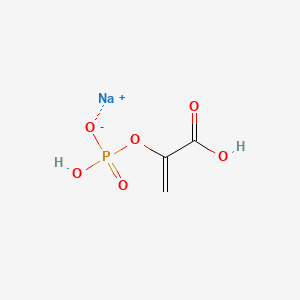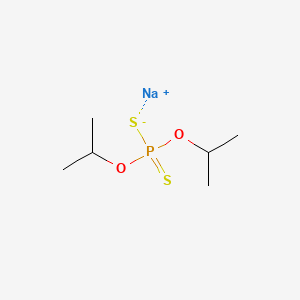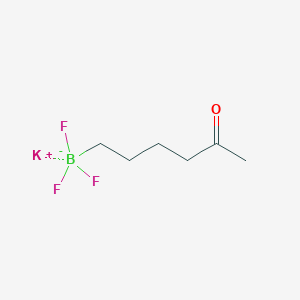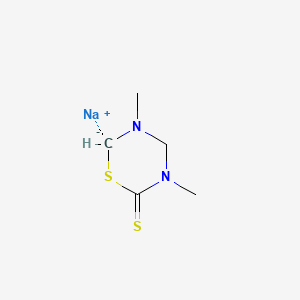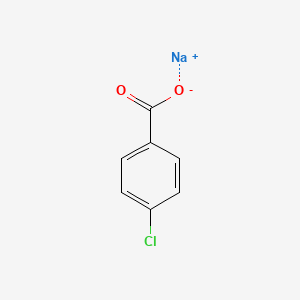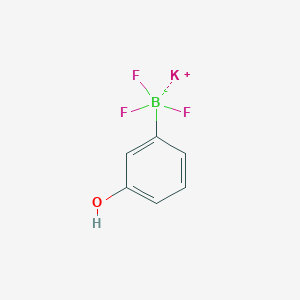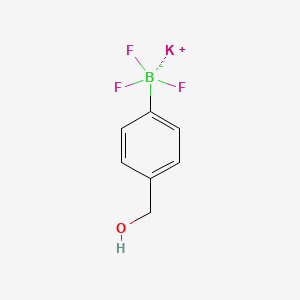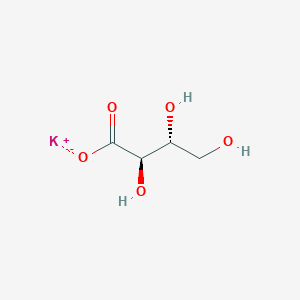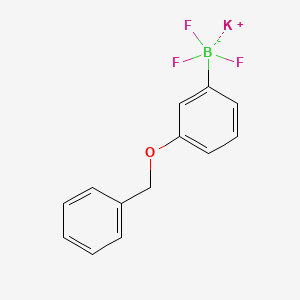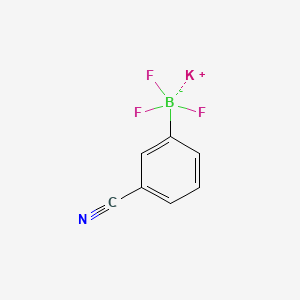![molecular formula C7H5ClN2 B1358554 5-Chlor-1H-Pyrrolo[2,3-b]pyridin CAS No. 866546-07-8](/img/structure/B1358554.png)
5-Chlor-1H-Pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-Chloro-1H-pyrrolo[2,3-b]pyridine is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical manufacturing .
Molecular Structure Analysis
The molecular formula of 5-chloro-1H-pyrrolo[2,3-b]pyridine is C7H5ClN2. It has a molar mass of 152.58 g/mol .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound. It has a density of 1.4±0.1 g/cm³, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitor
5-Chlor-1H-Pyrrolo[2,3-b]pyridin wird bei der Synthese von Pexidartinib, einem Kinase-Inhibitor-Medikament, verwendet . Pexidartinib wird zur Behandlung von symptomatischem Tenosynovialem Riesenzelltumor (TGCT), einer seltenen Art von Gelenktumor, eingesetzt . Es wirkt durch Hemmung mehrerer Rezeptor-Tyrosinkinasen, darunter Colony-stimulating Factor-1-Rezeptor (CSF-1R), c-Kit-Proto-Onkogen-Proteine (c-Kit) und fms-like Tyrosinkinase-3 (Flt-3) .
Kristallstrukturanalyse
Das Dihydrochloridsalz von Pexidartinib, das this compound enthält, wurde synthetisiert und die Kristallstruktur seines Dihydrats wurde aus Einkristalldaten bestimmt . Das Pexidartinib-Molekül bildet N–H···O- und N–H···Cl-Wechselwirkungen mit benachbarten Wassermolekülen bzw. Chlorid-Ionen . Diese Informationen sind wertvoll für weitere Studien, wie z. B. die Untersuchung biologischer und physikalisch-chemischer Eigenschaften .
Pharmazeutische Forschung
This compound wird in der pharmazeutischen Forschung verwendet . Es wird bei der Synthese verschiedener Verbindungen und der Untersuchung ihrer Eigenschaften eingesetzt .
Fibroblasten-Wachstumsfaktor-Rezeptor-Inhibitoren
Derivate von this compound wurden als potente Fibroblasten-Wachstumsfaktor-Rezeptor-Inhibitoren bewertet . Diese Inhibitoren können potenziell zur Behandlung verschiedener Krankheiten, einschließlich Krebs, eingesetzt werden .
Zellmigrations- und Invasionsstudien
Von this compound abgeleitete Verbindungen wurden verwendet, um die Migrations- und Invasionsfähigkeiten von Zellen zu untersuchen . Dies ist besonders wichtig in der Krebsforschung, wo das Verständnis, wie sich Krebszellen in andere Gewebe ausbreiten und diese infiltrieren, entscheidend ist .
Optimierung von Syntheseverfahren
This compound wird in Studien verwendet, die darauf abzielen, Syntheseverfahren zu optimieren . Dies kann zu effizienteren und kostengünstigeren Methoden zur Herstellung von Pharmazeutika führen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, a class of compounds to which 5-chloro-1h-pyrrolo[2,3-b]pyridine belongs, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQJIKENSPRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640103 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866546-07-8 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
